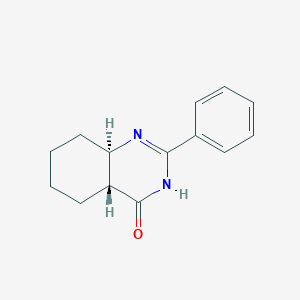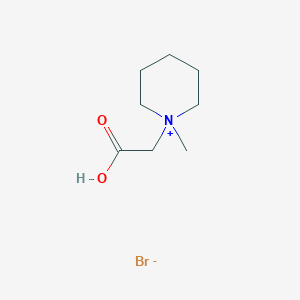![molecular formula C32H18N2O2 B14487203 2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) CAS No. 65475-17-4](/img/structure/B14487203.png)
2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) typically involves the condensation of 2-naphthol with ethylenediamine and formaldehyde in a 2:1:4 molar ratio at room temperature in a methanol solution . This reaction forms the oxazole ring and links the naphthalene units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or nitration can introduce new substituents on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Applications De Recherche Scientifique
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and photonics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b6,7-b’]dithiophene diimides: These compounds have similar naphthalene-based structures but include sulfur atoms, which can alter their electronic properties.
Naphtho[2,3-b]thiophene diimide: This compound features a fused thiophene ring, providing different optoelectronic characteristics.
Uniqueness
2,2’-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole) is unique due to its specific arrangement of naphthalene and oxazole units, which imparts distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics.
Propriétés
Numéro CAS |
65475-17-4 |
|---|---|
Formule moléculaire |
C32H18N2O2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-(7-benzo[f][1,3]benzoxazol-2-ylnaphthalen-1-yl)benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C32H18N2O2/c1-3-8-22-17-29-27(15-20(22)6-1)33-31(35-29)24-13-12-19-10-5-11-25(26(19)14-24)32-34-28-16-21-7-2-4-9-23(21)18-30(28)36-32/h1-18H |
Clé InChI |
SVYRVCWLGDVENW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC5=C(C=CC=C5C6=NC7=CC8=CC=CC=C8C=C7O6)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


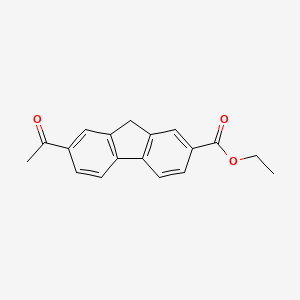
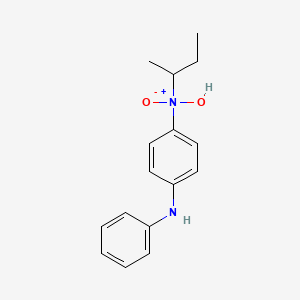
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

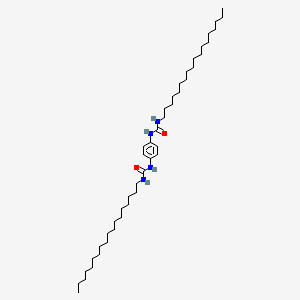
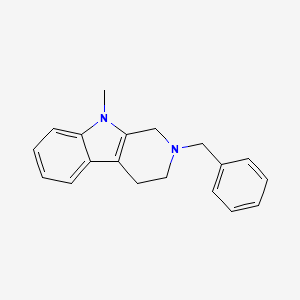

![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
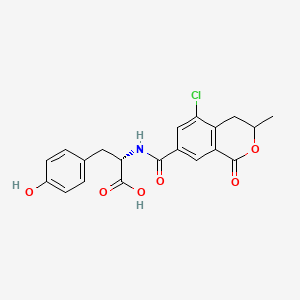


![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
